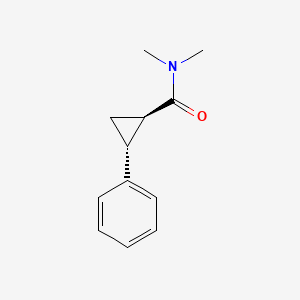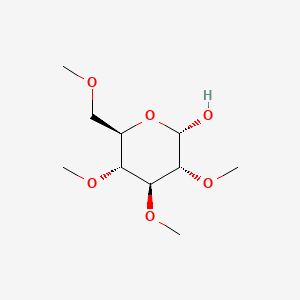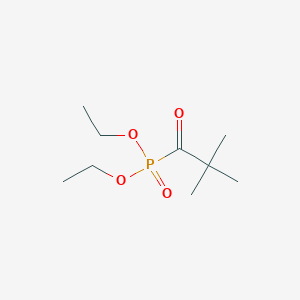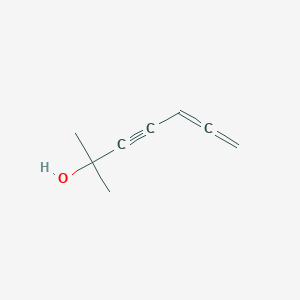![molecular formula C19H18N2O2 B14742063 n-[4-(Dimethylamino)phenyl]-3-hydroxynaphthalene-2-carboxamide CAS No. 6271-16-5](/img/structure/B14742063.png)
n-[4-(Dimethylamino)phenyl]-3-hydroxynaphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-[4-(Dimethylamino)phenyl]-3-hydroxynaphthalene-2-carboxamide: is an organic compound that features a naphthalene core substituted with a dimethylamino group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-[4-(Dimethylamino)phenyl]-3-hydroxynaphthalene-2-carboxamide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 3-hydroxy-2-naphthoic acid under acidic or basic conditions. The reaction is often facilitated by catalysts such as acetic anhydride and pyridine, or sodium hydroxide in the presence of phase transfer catalysts like Aliquat 336 .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar conditions as in laboratory synthesis. The use of continuous flow reactors can enhance the efficiency and yield of the product by providing better control over reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: n-[4-(Dimethylamino)phenyl]-3-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated naphthalenes.
Scientific Research Applications
Chemistry: n-[4-(Dimethylamino)phenyl]-3-hydroxynaphthalene-2-carboxamide is used as a precursor for the synthesis of various organic compounds, including dyes and pigments .
Biology: In biological research, this compound is used as a fluorescent probe due to its ability to undergo excited-state intramolecular proton transfer (ESIPT), which makes it useful for studying molecular interactions and dynamics .
Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its favorable photophysical properties .
Mechanism of Action
The mechanism of action of n-[4-(Dimethylamino)phenyl]-3-hydroxynaphthalene-2-carboxamide involves its interaction with molecular targets through hydrogen bonding and π-π stacking interactions. The compound can undergo ESIPT, which leads to changes in its fluorescence properties. This makes it useful for studying molecular environments and interactions .
Comparison with Similar Compounds
3-Hydroxy-4’-dimethylamino flavone: Similar in structure but with a flavone core instead of a naphthalene core.
4-(Dimethylamino)cinnamaldehyde: Contains a dimethylamino group but with a cinnamaldehyde core.
1,8-Naphthalimide derivatives: Similar naphthalene core but with different substituents.
Uniqueness: n-[4-(Dimethylamino)phenyl]-3-hydroxynaphthalene-2-carboxamide is unique due to its combination of a dimethylamino group and a hydroxynaphthalene core, which imparts distinct photophysical properties and makes it suitable for a wide range of applications in scientific research and industry .
Properties
CAS No. |
6271-16-5 |
|---|---|
Molecular Formula |
C19H18N2O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-[4-(dimethylamino)phenyl]-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C19H18N2O2/c1-21(2)16-9-7-15(8-10-16)20-19(23)17-11-13-5-3-4-6-14(13)12-18(17)22/h3-12,22H,1-2H3,(H,20,23) |
InChI Key |
ZGTAGYGQXZDYGQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2,21,21-Tetraoxo-2lambda6,21lambda6-dithia-7,10,13,16,26,29,32,35-octazaheptacyclo[34.2.2.23,6.210,13.217,20.222,25.229,32]pentaconta-1(38),3(50),4,6(49),17(46),18,20(45),22,24,36,39,43-dodecaene-8,15,27,34-tetrone](/img/structure/B14741986.png)
![3,4,5-Tris[(4-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B14741995.png)
![n'-[(5-Bromofuran-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B14742002.png)
![3-[(2-Ethoxyethoxy)methoxy]prop-1-ene](/img/structure/B14742008.png)
![8-Methyl-8-nitro-6,10-dioxaspiro[4.5]decane](/img/structure/B14742015.png)







